Field: Organic Chemistry
Method: The specific method of application or experimental procedures would depend on the specific cephalosporin or penicillin derivative being synthesized. Typically, this would involve a series of organic reactions, including condensation, acylation, and cyclization. The tert-Butyl-4-chloro-3-oxobutanoate would likely be used in an acylation step, where it would react with an amine or alcohol to form an amide or ester.
Application: tert-Butyl-4-chloro-3-oxobutanoate is also used as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate.
Method: The specific method of application or experimental procedures would depend on the specific synthesis route chosen. Typically, this would involve a series of organic reactions, including condensation, acylation, and esterification. The tert-Butyl-4-chloro-3-oxobutanoate would likely be used in an esterification step, where it would react with an alcohol to form an ester.
Field: Medicinal Chemistry
Application: tert-Butyl-4-chloro-3-oxobutanoate is used in the preparation of a potent Bcl-2/Bcl-xL inhibitor used in tumor inhibition.
tert-Butyl-4-chloro-3-oxobutanoate is an organic compound with the molecular formula and a molecular weight of approximately 192.64 g/mol. It is characterized by its clear yellow oil form and has a predicted boiling point of 230.5 °C. This compound is known for its reactivity due to the presence of a chloro group, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry .
This compound exhibits significant biological activity, particularly as a precursor in the synthesis of cephalosporin antibiotics and penicillin derivatives. Its structural features allow it to interact effectively with biological systems, making it useful in medicinal chemistry for developing antibacterial agents . Additionally, studies indicate potential allergenic properties, as it may cause skin sensitization in some individuals .
The synthesis of tert-butyl-4-chloro-3-oxobutanoate can be achieved through various methods:
tert-Butyl-4-chloro-3-oxobutanoate is primarily used in:
Research on interaction studies involving tert-butyl-4-chloro-3-oxobutanoate has shown that it can interact with various biological molecules, influencing their activity. For instance, its derivatives have been evaluated for antibacterial efficacy against specific strains of bacteria. Additionally, studies have indicated that the compound may exhibit synergistic effects when combined with other antimicrobial agents .
Several compounds exhibit structural similarities to tert-butyl-4-chloro-3-oxobutanoate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
tert-Butyl 6-chloro-3,5-dioxohexanoate | C10H15ClO4 | 0.97 |
(R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | C10H15ClO4 | 0.85 |
(S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | C10H15ClO4 | 0.85 |
tert-butyl acetoacetate | C8H14O3 | 0.90 |
The primary distinction of tert-butyl-4-chloro-3-oxobutanoate lies in its unique chloro substituent at the fourth position and its specific application as a precursor in antibiotic synthesis. This structural feature enhances its reactivity compared to other similar compounds, making it particularly valuable in medicinal chemistry .